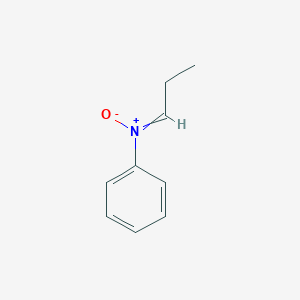
Nona-3,8-diyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nona-3,8-diyn-2-ol is a chemical compound with the molecular formula C9H10O It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (ol) at the second carbon position This compound is part of the enynol family, which includes molecules with both alkene and alkyne functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nona-3,8-diyn-2-ol typically involves the addition of a terminal alkyne to an aldehyde. One common method is the use of a BINOL-promoted asymmetric diacetylene addition to aldehydes . This method allows for the formation of chiral centers with high selectivity. The reaction conditions often include the use of a catalyst, such as BINOL, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
Nona-3,8-diyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nona-3,8-diyn-2-one, while reduction can produce nona-3,8-diene-2-ol.
科学的研究の応用
Nona-3,8-diyn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of nona-3,8-diyn-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to form strong interactions with these targets, potentially inhibiting their activity. The specific pathways involved depend on the application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Nona-3,5-diyn-2-ol
- Nona-3,7-diyn-2-ol
- Nona-3,6-diyn-2-ol
Uniqueness
Nona-3,8-diyn-2-ol is unique due to the position of its triple bonds and hydroxyl group. This specific arrangement allows for distinct reactivity and interactions compared to other similar compounds. Its ability to form stable intermediates and products makes it valuable in various chemical and biological applications.
特性
CAS番号 |
120544-95-8 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
nona-3,8-diyn-2-ol |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-6H2,2H3 |
InChIキー |
DKSGWXRCSCQVLO-UHFFFAOYSA-N |
正規SMILES |
CC(C#CCCCC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
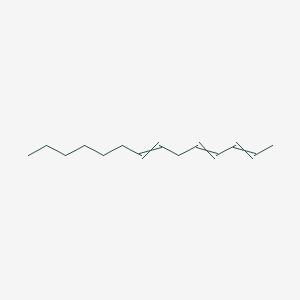
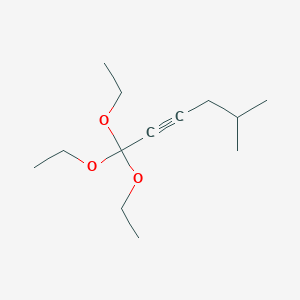

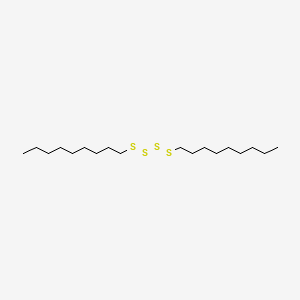
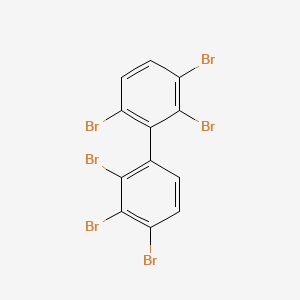
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
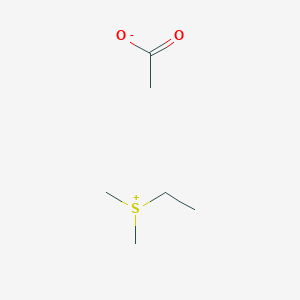
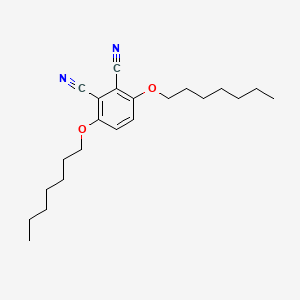
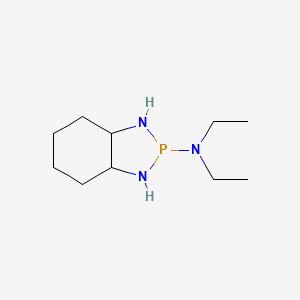
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
